molecular formula C21H20N4OS B2954308 6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-(3-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole CAS No. 862807-93-0

6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-(3-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole

Cat. No.: B2954308
CAS No.: 862807-93-0
M. Wt: 376.48
InChI Key: PWOXVDQGCUJBLG-UHFFFAOYSA-N
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Description

6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-(3-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole is a useful research compound. Its molecular formula is C21H20N4OS and its molecular weight is 376.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research has explored various derivatives of 1,2,4-triazole for their antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and shown to possess good or moderate activities against test microorganisms, highlighting their potential in combating microbial infections (Bektaş et al., 2007).

Anticancer and Antiproliferative Activities

Compounds incorporating the triazole moiety have been investigated for their anticancer activities. For example, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) was identified as a tubulin polymerization inhibitor, demonstrating promising antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities at certain concentrations (Minegishi et al., 2015). Similarly, 1,2,3-triazoles linked with 8-hydroxyquinoline or benzothiazole showed considerable antibacterial and superior antifungal activity, indicating their potential as drug candidates with desirable physicochemical properties for oral administration (Nehra et al., 2021).

Insecticidal Activities

Additionally, a series of nitrogen heterocycles incorporating a quinoline scaffold demonstrated significant insecticidal activity against pests like Mythimna separata and Nilaparvata lugens. The DFT study conducted for the most potent compounds further supports their application in eco-friendly pest management (Ghareeb et al., 2021).

Mechanism of Action

Target of Action

The compound, also known as 6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-(3-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . This class of compounds is known to interact with a variety of enzymes and receptors, showing versatile biological activities . They have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition .

Mode of Action

Triazolothiadiazines, the core structure of this compound, are known for their ability to form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to bind to the biological system and exert their effects.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, as an enzyme inhibitor, it can interfere with the normal function of enzymes, leading to changes in the biochemical pathways they are involved in . The exact pathways affected by this compound would depend on its specific targets.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its behavior in the body.

Result of Action

The result of the compound’s action would depend on its specific targets and the biochemical pathways it affects. For instance, if it acts as an enzyme inhibitor, it could lead to a decrease in the activity of the targeted enzyme, affecting the biochemical reactions that the enzyme is involved in . This could potentially lead to changes at the molecular and cellular levels.

Properties

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-(3-methoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-26-18-8-4-7-16(11-18)20-22-23-21-25(20)14-19(27-21)13-24-10-9-15-5-2-3-6-17(15)12-24/h2-8,11,14H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOXVDQGCUJBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2C=C(S3)CN4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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